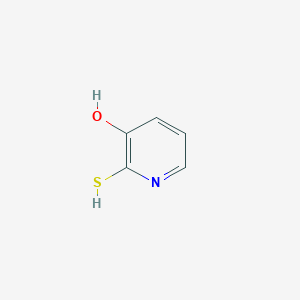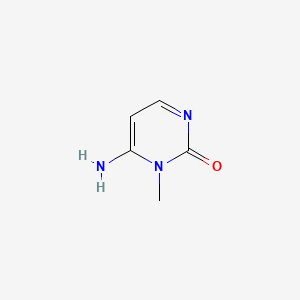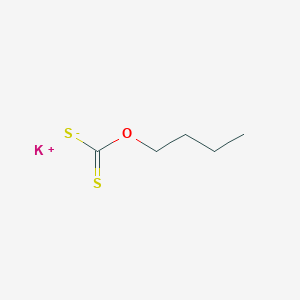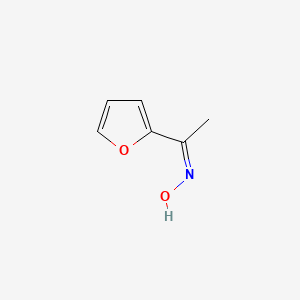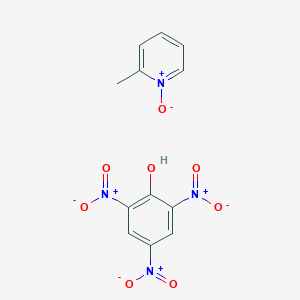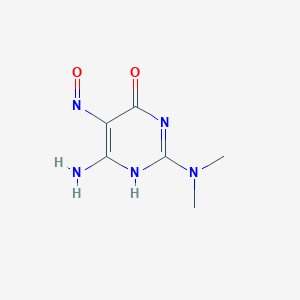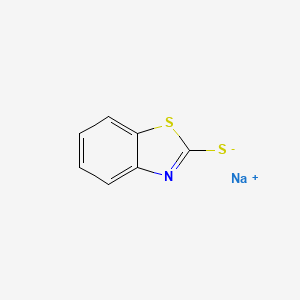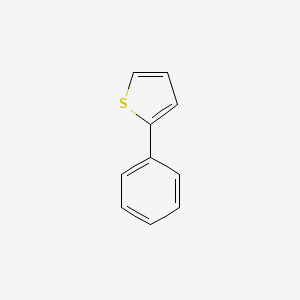
2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, which make it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method includes the reaction of specific precursor molecules under anhydrous conditions. For example, the reaction of phosgene with four equivalents of imidazole under anhydrous conditions can yield the desired compound . The reaction conditions often require the removal of side products and solvents to obtain a crystalline product with high purity.
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
The compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, the reaction with amines can lead to the formation of amides, carbamates, and ureas . Similarly, reactions with alcohols can yield esters.
科学的研究の応用
The compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, owing to its reactivity and versatility.
作用機序
The mechanism of action of “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines . The molecular targets and pathways involved in its action are determined by its chemical structure and reactivity.
類似化合物との比較
Similar Compounds
Similar compounds to “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” include:
Carbonyldiimidazole: Known for its use in peptide synthesis and as a reagent in organic synthesis.
Phosgene: Used as a precursor in the synthesis of various chemical compounds.
Imidazole: A versatile reagent in organic chemistry.
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers advantages in terms of stability, ease of handling, and the ability to facilitate specific chemical transformations.
特性
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-3-6(2)9(4-7)8-5;/h3H,4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVGMPGJXESPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](N1)CCl)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=[N+](N1)CCl)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
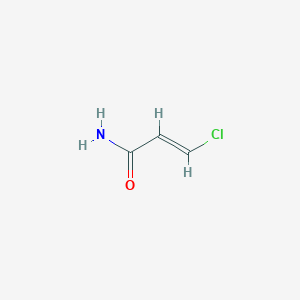
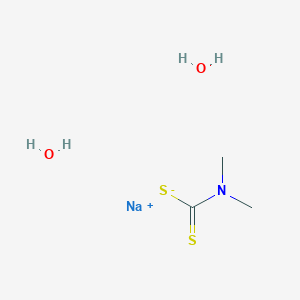
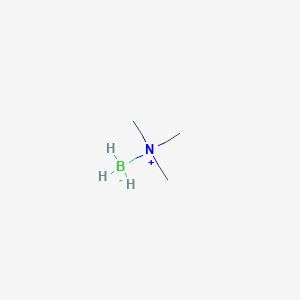
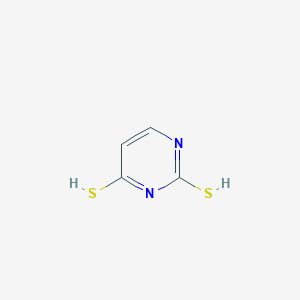
![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)
